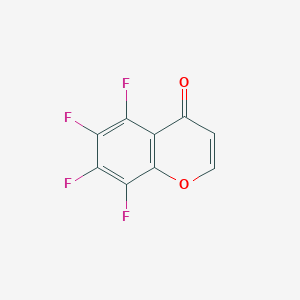

5,6,7,8-tetrafluoro-4H-chromen-4-one

Beschreibung

Eigenschaften

Molekularformel |

C9H2F4O2 |

|---|---|

Molekulargewicht |

218.10 g/mol |

IUPAC-Name |

5,6,7,8-tetrafluorochromen-4-one |

InChI |

InChI=1S/C9H2F4O2/c10-5-4-3(14)1-2-15-9(4)8(13)7(12)6(5)11/h1-2H |

InChI-Schlüssel |

BRCKGLHRFBZZRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC2=C(C1=O)C(=C(C(=C2F)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Organic Synthesis via Cyclocondensation

The foundational approach to 4H-chromen-4-one derivatives involves cyclocondensation of 1,3-diketones with fluorinated aldehydes. For example, 2-(2,3,4,6-tetrafluorophenyl)-4H-chromen-4-one derivatives are synthesized by reacting malononitrile, aromatic aldehydes, and dimedone or 4-hydroxycoumarin under reflux conditions . A representative procedure involves:

-

Mixing 2,3,4,6-tetrafluorobenzaldehyde (1 mmol), malononitrile (1.5 mmol), and dimedone (1 mmol) in ethanol.

-

Refluxing at 80°C for 4–6 hours under acidic catalysis (HCl or acetic acid).

-

Isolating the product via recrystallization from ethanol, yielding 70–85% pure chromenone .

This method prioritizes simplicity but faces limitations in regioselectivity, often producing mixtures requiring chromatographic separation.

Nucleophilic Fluorine Substitution under Basic Conditions

Selective fluorination at the 5,6,7,8-positions is achieved through nucleophilic aromatic substitution (SNAr) on pre-fluorinated intermediates. Studies demonstrate that 5,6,7,8-tetrafluoro-3-(methoxycarbonyl)flavones undergo hydroxide-mediated rearrangement in basic aqueous-organic media (MeCN/0.1 M carbonate buffer, pH ~9.7) to yield hydroxy- and imidazolyl-substituted chromenones . Critical steps include:

-

Substrate Preparation : Synthesizing tetrafluoroflavones via Claisen-Schmidt condensation of polyfluorinated acetophenones with methyl salicylate.

-

Rearrangement : Heating intermediates at 70°C for 24 hours to induce pyrone ring opening and subsequent cyclization.

-

Isolation : Extracting products with ethyl acetate and purifying via silica gel chromatography .

This method achieves 44–65% yields but requires rigorous pH control to suppress side reactions like demethylation .

Catalytic Methods Using Cesium Carbonate

Cesium carbonate (Cs2CO3) enhances nucleophilic substitution efficiency in polyfluoroflavone systems. For instance, reacting 2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-4H-chromen-4-one with 1,2,4-triazole in acetonitrile at 60°C for 16 hours yields 7-triazolyl-5,6,8-trifluoro-4H-chromen-4-one with 72% efficiency . Key advantages include:

-

Regioselectivity : Cs2CO3 directs nucleophiles to the C7 position due to its strong basicity and solubility in polar aprotic solvents.

-

Reusability : Catalytic systems like cellulose/Ti(IV)/Fe3O4 enable magnetic recovery and reuse for up to five cycles without significant activity loss .

Solvent-Free Synthesis with Magnetic Catalysts

Eco-friendly protocols utilizing nano-cellulose/Ti(IV)/Fe3O4 catalysts under solvent-free conditions have been validated for chromenone synthesis . A typical procedure involves:

-

Mixing aldehyde (1 mmol), malononitrile (1.5 mmol), and 1,3-diketone (1 mmol) with 0.012 g catalyst.

-

Stirring at 70°C for 20–40 minutes.

-

Separating the catalyst magnetically and recrystallizing the product from ethanol .

This method achieves 88–94% yields and reduces reaction times to <1 hour, outperforming traditional solvent-based routes .

Acid-Mediated Rearrangement and Cyclization

Polyfluoroflavones undergo acid-catalyzed rearrangements to form 4H-chromen-4-one derivatives. For example, 5,6,7,8-tetrafluoro-3-methoxycarbonylflavone reacts with concentrated HCl in ethanol under reflux to yield 5-hydroxy-6,8-difluoro-7-imidazolylchromenone via intermediate tricarbonyl species . The mechanism involves:

-

Pyrone Ring Opening : Hydroxide attack at the C2 carbonyl generates a tricarbonyl intermediate.

-

Cyclization : Intramolecular nucleophilic attack forms the chromenone骨架, with fluorine elimination stabilizing the transition state .

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity Control : Competing substitution at C5, C6, and C8 positions necessitates steric directing groups or protective strategies.

-

Fluorine Retention : Harsh conditions (e.g., strong bases) may lead to defluorination; using mild bases like DIPEA mitigates this .

-

Catalyst Deactivation : Magnetic nanoparticles exhibit reduced activity after five cycles due to titanium leaching .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrafluor-4H-chromen-4-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die fluorierte Struktur der Verbindung macht sie zu einer nützlichen Sonde bei der Untersuchung von Enzymwirkungen und Stoffwechselwegen.

Medizin: Fluorierte Cumarine, einschließlich 5,6,7,8-Tetrafluor-4H-chromen-4-on, werden auf ihr Potenzial als Antikoagulanzien, entzündungshemmende Mittel und Krebsmedikamente untersucht.

Industrie: Die Verbindung wird bei der Entwicklung von fluoreszierenden Farbstoffen und Markierungen für verschiedene industrielle Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5,6,7,8-Tetrafluor-4H-chromen-4-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Fluoratome erhöhen die Bindungsaffinität und -selektivität der Verbindung, so dass sie biologische Pfade effektiv modulieren kann. So können beispielsweise fluorierte Cumarine die Vitamin-K-Epoxid-Reduktase hemmen, was zu antikoagulativen Wirkungen führt, indem die Synthese von Gerinnungsfaktoren verhindert wird.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-tetrafluoro-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s fluorinated structure makes it a useful probe in studying enzyme interactions and metabolic pathways.

Medicine: Fluorinated coumarins, including this compound, are investigated for their potential as anticoagulants, anti-inflammatory agents, and anticancer drugs.

Industry: The compound is used in the development of fluorescent dyes and markers for various industrial applications.

Wirkmechanismus

The mechanism of action of 5,6,7,8-tetrafluoro-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, fluorinated coumarins can inhibit vitamin K epoxide reductase, leading to anticoagulant effects by preventing the synthesis of clotting factors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5,6,7,8-tetrafluoro-4H-chromen-4-one, highlighting substituent effects, physicochemical properties, and applications:

Key Comparisons

Electronic Effects :

- The tetrafluoro derivative’s electron-withdrawing fluorine atoms reduce electron density in the aromatic ring, increasing resistance to electrophilic attacks compared to hydroxyl- or methoxy-substituted analogs (e.g., 3,5,6,7,8-pentahydroxy derivative ).

- Methoxy groups (e.g., in 5,7,8-trimethoxy derivative ) donate electron density, enhancing reactivity toward electrophiles.

Lipophilicity and Bioavailability :

- Fluorination and trifluoromethyl groups (e.g., in ) significantly increase logP values, improving membrane permeability. The tetrafluoro compound likely has higher logP than hydroxylated analogs (e.g., logP = 3.49 for 5,7,8-trimethoxy derivative vs. ~1.5–2.5 for hydroxylated derivatives ).

Synthetic Routes :

- Hydroxylated derivatives (e.g., ) are often synthesized via condensation reactions in aqueous media, as seen in β-naphthol-based methods .

- Fluorinated analogs require specialized fluorination techniques, such as Balz-Schiemann or halogen-exchange reactions .

Crystallographic Data: Structural studies of analogs (e.g., ) utilize SHELX programs for refinement , revealing planar chromenone cores with substituent-dependent packing motifs.

Biological Activity :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6,7,8-tetrafluoro-4H-chromen-4-one, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves fluorination of chromenone precursors using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride). Key intermediates, such as hydroxy-substituted chromenones, are characterized via HPLC-MS for purity and LC-MS/MS for structural confirmation. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid defluorination byproducts. For example, Parchem Chemicals outlines protocols for fluorinated chromenones using anhydrous conditions to preserve fluorine substituents . Intermediate characterization often employs NMR to track fluorination efficiency and - HSQC for regiochemical assignment .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while NMR (δ -110 to -150 ppm) identifies fluorine substitution patterns. IR spectroscopy detects carbonyl (C=O) stretching (~1680 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹). X-ray crystallography, supported by software like WinGX, resolves regiochemical ambiguities by mapping fluorine positions in the chromenone core . For non-crystalline samples, 2D NMR (e.g., NOESY) correlates proton environments to validate spatial fluorine arrangements .

Advanced Research Questions

Q. How can crystallographic data refinement tools like SHELXL improve the accuracy of structural determinations for fluorinated chromenones?

- Methodological Answer : SHELXL refines anisotropic displacement parameters (ADPs) for fluorine atoms, which exhibit high electron density and thermal motion. Researchers use the "ISOR" restraint to stabilize fluorine ADPs in low-symmetry space groups. For twinned crystals, SHELXL’s twin-law refinement corrects for overlapping reflections, crucial for fluorinated derivatives prone to packing disorders. WinGX integrates SHELX outputs to visualize residual density maps, ensuring fluorine positions are not artifacts .

Q. How do researchers address contradictions in biological activity data for fluorinated chromenones across different studies?

- Methodological Answer : Discrepancies often arise from fluorination-dependent solubility or metabolic stability. To reconcile

- Solubility : Use logP measurements (e.g., shake-flask method) to assess hydrophobicity differences between 5,6,7,8-tetrafluoro derivatives and mono-fluorinated analogs.

- Metabolic Profiling : Conduct microsomal stability assays (e.g., human liver microsomes) to compare oxidative defluorination rates.

- Receptor Binding : Molecular docking (AutoDock Vina) evaluates fluorine’s role in H-bonding or steric clashes with target proteins .

Q. What strategies optimize reaction conditions for introducing fluorine substituents in chromenone derivatives to enhance pharmacological properties?

- Methodological Answer :

- Electrophilic Fluorination : Use Selectfluor in aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions.

- Catalytic Fluorination : Pd/Cu-mediated C-H activation with AgF achieves regioselective fluorination at the 5,6,7,8-positions.

- Post-Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) adds bioactive groups (e.g., morpholine) to the fluorinated core without disrupting the chromenone scaffold. Reaction progress is monitored via TLC (silica GF254) with UV quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.